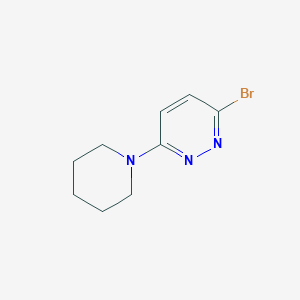

3-Bromo-6-(piperidin-1-yl)pyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN3 |

|---|---|

Molecular Weight |

242.12 g/mol |

IUPAC Name |

3-bromo-6-piperidin-1-ylpyridazine |

InChI |

InChI=1S/C9H12BrN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 |

InChI Key |

NQAGBKSXGACIDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 6 Piperidin 1 Yl Pyridazine and Its Analogues

Retrosynthetic Analysis of the Pyridazine (B1198779) Core and Substituents

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.com For 3-Bromo-6-(piperidin-1-yl)pyridazine, the analysis can be approached by disconnecting the bonds connecting the substituents to the pyridazine core or by breaking down the pyridazine ring itself.

The primary disconnections for this compound involve the C-N bond of the piperidine (B6355638) group and the C-Br bond. This suggests a synthetic strategy where a dihalopyridazine is sequentially functionalized. For instance, a 3,6-dihalopyridazine could be a key intermediate. One halogen could be selectively displaced by piperidine, followed by the introduction or retention of the bromine at the 3-position.

Alternatively, a retrosynthetic approach can involve the disconnection of the pyridazine ring itself. The pyridazine ring is a 1,2-diazine, which can be conceptually derived from the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). This approach is fundamental to many de novo pyridazine syntheses. acs.org

A more advanced retrosynthetic strategy considers cycloaddition reactions. The pyridazine ring can be envisioned as the product of a [4+2] cycloaddition, such as an inverse-electron-demand Diels-Alder reaction, between a 1,2,4,5-tetrazine (B1199680) and a suitable dienophile. rsc.org

| Disconnection Strategy | Key Intermediate/Precursor | Synthetic Approach |

| C-N and C-Br bonds | 3,6-Dihalopyridazine | Nucleophilic aromatic substitution |

| Pyridazine Ring (N-N, C-C bonds) | 1,4-Dicarbonyl compound and Hydrazine | Condensation/Cyclization |

| Pyridazine Ring (Cycloaddition) | 1,2,4,5-Tetrazine and an alkene/alkyne | Inverse-electron-demand Diels-Alder reaction |

Direct Synthesis Routes to this compound

Direct synthesis routes focus on the construction of the target molecule from precursors that already contain the pyridazine core or through the formation of the ring with the desired substitution pattern.

The introduction of the piperidine moiety is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a halopyridazine. 6-Chloro or 6-fluoropyridazines are common substrates for this transformation due to the activating effect of the pyridazine nitrogen atoms.

In a general reaction, a 3-bromo-6-halopyridazine (where halo is typically Cl or F) can be treated with piperidine in a suitable solvent, often with the addition of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature can influence the reaction rate and yield.

Recent research has focused on optimizing these amination reactions. For instance, studies on the amination of 6-halo-imidazo[1,2-b]pyridazines, a related heterocyclic system, have demonstrated the use of cesium fluoride (B91410) and a phase-transfer catalyst to achieve high yields of the aminated products. researchgate.net These conditions could potentially be adapted for the synthesis of this compound.

| Substrate | Reagent | Conditions | Product |

| 3-Bromo-6-chloropyridazine | Piperidine | Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat | This compound |

The introduction of a bromine atom onto the pyridazine ring can be accomplished through several methods, depending on the nature of the starting material. If starting from a pyridazinone, the hydroxyl group can be converted to a bromine atom using reagents like phosphorus oxybromide (POBr3) or a mixture of phosphorus pentabromide (PBr5) and POBr3.

For instance, 6-(piperidin-1-yl)pyridazin-3(2H)-one could be a precursor. Treatment of this pyridazinone with a brominating agent would yield the desired this compound. This approach is advantageous as it allows for the late-stage introduction of the bromine atom.

Alternatively, direct bromination of the pyridazine ring is possible, although regioselectivity can be an issue. The electron-deficient nature of the pyridazine ring generally requires harsh conditions for electrophilic substitution. However, for certain activated pyridazine derivatives, direct bromination might be feasible.

The de novo synthesis of the pyridazine ring offers a versatile approach to constructing substituted pyridazines. The most common method involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative.

For this compound, a hypothetical precursor could be a γ-keto acid or ester with the appropriate substituents. Cyclization with hydrazine would form a dihydropyridazinone, which can then be oxidized to the pyridazinone. Subsequent bromination and amination steps, as described previously, would lead to the final product.

Another stepwise approach involves the use of β,γ-unsaturated hydrazones, which can undergo a copper-promoted 6-endo-trig cyclization to form 1,6-dihydropyridazines. organic-chemistry.org These intermediates can then be oxidized to the corresponding pyridazines. organic-chemistry.org

Advanced Synthetic Strategies for Pyridazine Derivatives

Modern organic synthesis has seen the development of more sophisticated methods for the construction of heterocyclic rings, offering improved efficiency and control over substitution patterns.

The inverse-electron-demand aza-Diels-Alder reaction is a powerful tool for the synthesis of pyridazines. acs.orgorganic-chemistry.org This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile, like an enol ether or an enamine. organic-chemistry.org The initial cycloadduct undergoes a retro-Diels-Alder reaction with the extrusion of dinitrogen to form the pyridazine ring.

A notable application of this strategy is the reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers, mediated by a Lewis acid, to produce functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol. organic-chemistry.orgorganic-chemistry.org This methodology provides a direct entry to the 3-bromopyridazine (B1282269) scaffold, which can then be further functionalized.

For example, the reaction of 3-bromo-1,2,4,5-tetrazine (B6174517) with a suitable dienophile could potentially lead to a precursor for this compound. The choice of the dienophile would determine the substitution pattern at the other positions of the pyridazine ring. This approach is highly modular and allows for the synthesis of a diverse range of pyridazine derivatives. acs.org

| Diene | Dienophile | Key Features |

| 1,2,3-Triazines | 1-Propynylamines | Highly regioselective, metal-free, neutral conditions. acs.orgorganic-chemistry.org |

| 3-Monosubstituted s-tetrazine | Silyl enol ethers | Lewis acid-mediated, high regiocontrol for 3-bromo-pyridazines. organic-chemistry.orgorganic-chemistry.org |

| 1,2-Diaza-1,3-diene | Ethyl vinyl ether | Leads to 1,4,5,6-tetrahydropyridazines which can be oxidized. combichemistry.com |

Coupling Reactions for Pyridazine Ring Formation

The formation of the pyridazine core is most classically achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. chemtube3d.com This approach involves the reaction of hydrazine with a 1,4-diketone to yield a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine ring. chemtube3d.com

While transition-metal-catalyzed coupling reactions are paramount in pyridazine chemistry, they are typically employed for the functionalization of a pre-existing pyridazine ring rather than for the initial ring formation. nih.gov The strategy of functionalizing readily available halogenated pyridazines via cross-coupling is often more advantageous and versatile than constructing a substituted ring from acyclic precursors. nih.gov

However, modern methods are expanding the toolkit for pyridazine ring synthesis. One notable approach is the inverse electron-demand Diels-Alder (iEDDA) reaction. For instance, a Lewis acid-mediated iEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl enol ether can produce highly functionalized pyridazines, including 3-bromo-pyridazines, with excellent regiocontrol under mild conditions. organic-chemistry.orgorganic-chemistry.org This method provides a direct entry to substituted pyridazine scaffolds that can be further elaborated. organic-chemistry.org

Microwave-Assisted Synthesis in Pyridazine Chemistry

The application of microwave irradiation has become a cornerstone in modern organic synthesis, offering significant advantages in the preparation of pyridazine-containing compounds. tandfonline.com Microwave-assisted synthesis is recognized for accelerating reaction rates, reducing reaction times, and improving yields and product purity compared to conventional heating methods. tandfonline.comgeorgiasouthern.edu

This technology has been successfully applied to a variety of reactions in pyridazine chemistry. For example, an efficient and simple microwave-assisted synthesis of sulfonamide derivatives incorporating a pyridazine moiety has been developed. nih.gov Similarly, tri-substituted pyridazine derivatives have been synthesized using microwave-assisted reactions to shorten reaction times and achieve high, efficient yields. georgiasouthern.edu The benefits extend to multi-component reactions (MCRs), where microwave irradiation can enhance reaction rates and improve regioselectivity in the synthesis of complex heterocyclic systems like thiazolyl-pyridazinediones. nih.gov The controlled heating provided by microwaves allows for milder reaction conditions, which is often crucial when working with functionalized and potentially sensitive heterocyclic substrates. tandfonline.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis Methods for Heterocycles

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Phthalazine Synthesis | Microwave | 5-10 min | 85-95 | tandfonline.com |

| Phthalazine Synthesis | Conventional | 6-10 hr | 60-75 | tandfonline.com |

| Bohlmann-Rahtz Pyridine Synthesis | Microwave | 10-20 min | up to 98 | organic-chemistry.org |

| Bohlmann-Rahtz Pyridine Synthesis | Conventional | Several hours | Lower | organic-chemistry.org |

Transition-Metal Catalyzed Reactions for Functionalization

Transition-metal catalysis is an indispensable tool for the functionalization of the pyridazine ring. rsc.orgutwente.nl Palladium-catalyzed cross-coupling reactions are the most prominent, allowing for the precise introduction of a wide array of substituents onto the electron-deficient pyridazine core. nih.gov The reactivity of C-X bonds (where X is a halogen) on the pyridazine ring towards oxidative addition with palladium facilitates these transformations, often without the need for specialized or expensive ligands. nih.gov

Key reactions include:

Suzuki-Miyaura Coupling: Used for the formation of C-C bonds by reacting a halo-pyridazine with an organoboron reagent (boronic acid or ester). This is one of the most versatile methods for preparing π-conjugated heterocyclic systems. nih.gov

Sonogashira Coupling: Forms a C-C bond between a halo-pyridazine and a terminal alkyne, providing access to alkynyl-substituted pyridazines. organic-chemistry.orgresearchgate.net

Heck Coupling: Creates a C-C bond by reacting a halo-pyridazine with an alkene. rsc.orgresearchgate.net

Stille Coupling: Involves the reaction of a halo-pyridazine with an organotin compound to form a C-C bond. rsc.orgresearchgate.net

Buchwald-Hartwig Amination: A crucial method for forming C-N bonds, allowing for the introduction of primary and secondary amines onto the pyridazine scaffold. organic-chemistry.org

These reactions have been extensively used to modify complex heterocyclic systems, such as imidazo[1,2-b]pyridazines, demonstrating their broad applicability. researchgate.net The functionalization of 3-bromo-pyridazines through these coupling reactions allows for the generation of diverse libraries of 3,4-disubstituted pyridazines with high regioselectivity. organic-chemistry.org

Table 2: Key Transition-Metal Catalyzed Reactions for Pyridazine Functionalization

| Reaction Name | Catalyst System (Typical) | Bond Formed | Reactants | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | C(sp²)-C(sp²) | Halo-pyridazine + Boronic Acid | nih.gov |

| Sonogashira | Pd-Cu | C(sp²)-C(sp) | Halo-pyridazine + Alkyne | organic-chemistry.orgresearchgate.net |

| Heck | Pd(OAc)₂ / Ligand | C(sp²)-C(alkenyl) | Halo-pyridazine + Alkene | rsc.orgresearchgate.net |

| Buchwald-Hartwig | Pd-catalyst / Ligand | C(sp²)-N | Halo-pyridazine + Amine | organic-chemistry.org |

Synthesis of Pyridazine Scaffolds bearing Piperidine Substituents

The synthesis of pyridazines substituted with a piperidine ring, such as this compound, is typically achieved through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring makes it susceptible to attack by nucleophiles, especially at positions activated by electron-withdrawing groups or adjacent to ring nitrogens. Halogens, such as chlorine or bromine, at the C6 position of the pyridazine ring are effective leaving groups for this transformation.

A common synthetic route starts with a di-halogenated pyridazine, such as 3,6-dichloropyridazine (B152260) or 3-bromo-6-chloropyridazine. The greater reactivity of the C-Cl bond over the C-Br bond towards nucleophilic substitution allows for the selective replacement of the chlorine atom. The reaction involves treating the halo-pyridazine with piperidine, often in a polar aprotic solvent like DMSO at elevated temperatures. researchgate.net

For instance, in the synthesis of related C-6 aminated 3-bromoimidazo[1,2-b]pyridazines, treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with various primary and secondary amines (which are analogous to piperidine) in DMSO at 100°C resulted in excellent yields of the corresponding C-6 amino products. researchgate.net This indicates that a similar strategy would be highly effective for the synthesis of this compound from a precursor like 3-bromo-6-chloropyridazine.

Yield Optimization and Scalability Considerations in this compound Synthesis

Optimizing the yield and ensuring the scalability of a synthetic route are critical for practical applications. researchgate.net For the synthesis of this compound, particularly via the SNAr pathway, several factors can be fine-tuned to maximize efficiency.

Drawing parallels from the optimization of C-6 amination on the related 3-bromo-6-chloroimidazo[1,2-b]pyridazine scaffold, key variables include the choice of base, the use of a phase-transfer catalyst, solvent, and temperature. researchgate.net Research has shown that the inclusion of a fluoride source, such as cesium fluoride (CsF), can significantly enhance the reaction rate and yield. The addition of a phase-transfer catalyst like benzyltriethylammonium chloride (BnNEt₃Cl) can further improve the yield, nearly doubling it in some cases by facilitating the interaction between the reactants. researchgate.net

Table 3: Optimization of C-6 Amination of a Halo-azaheterocycle (Model Reaction)

| Entry | Base (equiv.) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| 1 | None | None | 44 |

| 2 | CsF (1.0) | None | ~50 |

| 3 | KF (1.0) | None | ~50 |

| 4 | CsF (1.0) | BnNEt₃Cl (10) | 94 |

Data derived from optimization studies on a related substrate. researchgate.net

When considering scalability, several challenges must be addressed.

Reagent Cost: The cost of starting materials and catalysts, particularly for transition-metal-catalyzed steps if used for further functionalization, can become significant at a larger scale.

Purification: Chromatographic purification, common at the lab scale, is often impractical for large-scale production. Developing scalable purification methods like crystallization or distillation is crucial.

Thermal Management: The SNAr reaction with piperidine can be exothermic. On a large scale, efficient heat dissipation is necessary to maintain control over the reaction temperature and prevent side reactions or safety hazards.

Process Efficiency: Optimizing reaction concentration, addition rates, and cycle times are key to developing an economical and robust process. researchgate.net Careful consideration of these factors is essential to transition the synthesis from a laboratory procedure to a viable large-scale production method.

Biological Activities and Mechanistic Investigations Pre Clinical

In Vitro Biological Activity Screening of Pyridazine (B1198779) Derivatives

In vitro screening plays a pivotal role in the early stages of drug discovery, allowing for the rapid assessment of the biological effects of newly synthesized compounds. Pyridazine derivatives have been subjected to a wide array of in vitro assays to elucidate their potential as therapeutic agents.

Antimicrobial Activity Studies (e.g., antibacterial, antifungal, antimycobacterial)

The antimicrobial potential of the pyridazine nucleus has been a significant area of research, with numerous derivatives demonstrating activity against a range of pathogenic microorganisms.

Antibacterial Activity:

Several studies have highlighted the antibacterial efficacy of pyridazine derivatives against both Gram-positive and Gram-negative bacteria. For instance, novel pyridazinone derivatives have been synthesized and shown to be active against S. aureus (MRSA), P. aeruginosa, and A. baumannii, with minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov The introduction of specific substituents on the pyridazine ring has been shown to influence the antibacterial spectrum and potency. Some hydrazone derivatives of pyridazine have also exhibited significant biological activity against various bacterial strains. echemcom.com The antimicrobial activity of certain pyridazine compounds is attributed to their ability to act as inhibitors of enzymes crucial for bacterial survival. ontosight.ai

Antifungal Activity:

Pyridazine derivatives have also been investigated for their antifungal properties. Studies have shown that certain 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives possess weak to good antifungal activities against fungi such as G. zeae, F. oxysporum, and C. mandshurica. acs.org The antifungal activity is influenced by the nature and position of substituents on the pyridazine core. Some pyrazolo-pyridazine derivatives have also exhibited potent antifungal activity. nih.gov

Antimycobacterial Activity:

A notable area of investigation has been the antimycobacterial activity of pyridazine derivatives, particularly against Mycobacterium tuberculosis. Several series of novel pyridazine compounds have been synthesized and evaluated for their in vitro antituberculosis activities. nih.gov Certain N1-substituted-diphenyl ether-bis-pyridazine derivatives have emerged as potent inhibitors of M. tuberculosis, with some exhibiting bactericidal mechanisms of action and significant activity against both replicating and non-replicating mycobacteria. acs.orgacs.org These findings suggest that the pyridazine scaffold is a promising starting point for the development of new antitubercular agents. acs.orgacs.org

Table 1: Antimicrobial Activity of Selected Pyridazine Derivatives

| Compound Class | Target Organism | Activity | Reference |

| Pyridazinone derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | Lowest MIC value range of 3.74–8.92 µM | nih.gov |

| Hydrazone derivatives | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | High biological activity | echemcom.com |

| 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Weak to good antifungal activities | acs.org |

| N1-substituted-diphenyl ether-bis-pyridazine | Mycobacterium tuberculosis | Potent inhibitors | acs.orgacs.org |

| Pyrazolo-pyridazine derivatives | Gram-positive and Gram-negative bacteria, various fungi | Significant antibacterial and potent antifungal activity | nih.gov |

Enzyme Inhibition Assays (e.g., acetylcholinesterase, kinases)

The ability of pyridazine derivatives to inhibit specific enzymes is a key mechanism underlying their biological effects.

Acetylcholinesterase Inhibition:

Several pyridazine analogs have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). samipubco.com A series of 3-amino-6-phenylpyridazines were synthesized and tested for AChE inhibition, with some compounds showing a significant increase in potency compared to the parent compound, minaprine. acs.orgacs.org For example, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine was found to be a highly potent AChE inhibitor with an IC50 of 0.12 μM. acs.org Structure-activity relationship studies have indicated that the presence of a lipophilic cationic head and the distance between the pyridazine ring and this head are crucial for high AChE inhibition. acs.orgacs.org Some pyridazinone derivatives have also shown significant AChE inhibitory action with selectivity over butyrylcholinesterase (BuChE). echemcom.comsamipubco.com

Kinase Inhibition:

Pyridazine derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Imidazo[1,2-b]pyridazine (B131497) derivatives have been found to be potent inhibitors of Bruton's tyrosine kinase (BTK), with some exhibiting excellent selectivity. acs.org Other 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have shown selective inhibition of DYRKs and CLKs, with IC50 values in the nanomolar range. nih.gov Furthermore, certain pyridazine derivatives have been identified as potent second-generation TRK inhibitors, capable of overcoming resistance mutations. nih.gov The pyridazine nucleus has also been incorporated into compounds targeting cyclin-dependent kinase 2 (CDK2), with some derivatives showing potent inhibitory activity. nih.gov

Table 2: Enzyme Inhibition by Selected Pyridazine Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | Acetylcholinesterase (AChE) | 0.12 μM | acs.org |

| Imidazo[1,2-b]pyridazine derivative (compound 22) | Bruton's tyrosine kinase (BTK) | 1.3 nM | acs.org |

| 3,6-Disubstituted imidazo[1,2-b]pyridazines | DYRKs and CLKs | < 100 nM | nih.gov |

| Imidazo[1,2-b]pyridazine derivative (compound 15m) | TRKWT | 0.08 nM | nih.gov |

| Pyridazine derivative (compound 11m) | Cyclin-dependent kinase 2 (CDK2) | 20.1 ± 0.82 nM | nih.gov |

Receptor Binding Studies and Antagonist/Agonist Profiling (e.g., muscarinic acetylcholine receptors)

The interaction of pyridazine derivatives with various receptors has been a subject of investigation to understand their pharmacological profiles.

Muscarinic Acetylcholine Receptors:

Pyrrolo-pyridazine derivatives have been identified as positive allosteric modulators of the muscarinic M1 receptor, which is involved in cognitive processes. nih.gov This suggests their potential utility in neurological disorders. nih.gov In silico docking studies have also been used to screen pyridazine analogs for their binding affinity to muscarinic acetylcholine receptors, with some compounds showing favorable interactions. benthamdirect.com

Other Receptors:

A series of 2-substituted-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-ones, which are condensed pyridazine derivatives, were synthesized and tested for their ability to displace [3H]diazepam from rat brain membranes, indicating their affinity for the benzodiazepine (B76468) receptor. nih.gov Additionally, pyrazolo[3,4-d]pyridazine derivatives have been discovered as high-affinity antagonists for adenosine (B11128) A1 and A3 receptors. nih.gov

Cytotoxicity and Antiproliferative Activity in Cell-Based Assays (non-human, mechanism-focused)

The anticancer potential of pyridazine derivatives has been extensively evaluated through cytotoxicity and antiproliferative assays in various cancer cell lines. Novel pyrrolo[1,2-b]pyridazines have been synthesized and evaluated for their cytotoxic effects on human adenocarcinoma-derived adherent cell lines, demonstrating dose- and time-dependent cytotoxic activity. nih.gov Similarly, other studies have assessed the cytotoxic activity of new pyridazine derivatives against breast carcinoma (MCF-7), human liver cancer (HEPG2), and human colon cancer (HCT) cell lines, with some compounds showing significant activity. asianpubs.orgscholarsresearchlibrary.com

The antiproliferative activity of 3(2H)-pyridazinone derivatives has been investigated against gastric adenocarcinoma cells (AGS), with some compounds exhibiting good anti-proliferative effects and limited cytotoxicity against normal human gingival fibroblasts. nih.gov The mechanism of this antiproliferative activity for some pyridazinone-based diarylurea derivatives involves the induction of apoptosis. nih.gov

Exploration of Molecular Mechanisms of Action in Pre-clinical Models

Understanding the molecular mechanisms by which pyridazine derivatives exert their biological effects is crucial for their development as therapeutic agents. For some anticancer pyridazine derivatives, the mechanism of action involves the induction of apoptosis. nih.gov For example, one study found that a particular pyridazinone derivative induced apoptosis in a non-small cell lung cancer cell line by upregulating the pro-apoptotic genes p53 and Bax, and downregulating the anti-apoptotic gene Bcl-2. nih.gov The pyridazine heterocycle's unique physicochemical properties, such as its capacity for robust, dual hydrogen-bonding, can be important in its interaction with biological targets. nih.gov

Target Identification and Validation Approaches

The identification and validation of the molecular targets of pyridazine derivatives are often pursued through a combination of computational and experimental approaches. In silico tools can be used to predict potential enzymatic targets. For instance, the SwissTargetPrediction tool suggested that protein kinases, particularly CDK2, were probable targets for a series of 3,6-disubstituted pyridazines, a prediction that was subsequently validated by in vitro enzyme inhibition assays. nih.gov

Molecular docking studies are also frequently employed to understand the binding modes of these compounds to their target enzymes, such as VEGFR-2, providing insights that can guide further structural optimization. nih.gov The versatility of the pyridazine scaffold allows it to be incorporated into molecules that target a wide range of proteins, including dCTP pyrophosphatase 1, histone deacetylase (HDAC), and the androgen receptor. nih.gov

Structure-Activity Relationship (SAR) Studies for 3-Bromo-6-(piperidin-1-yl)pyridazine Analogues

The core structure of this compound presents multiple opportunities for chemical modification to explore and optimize its biological effects. SAR studies on related 3,6-disubstituted pyridazine series have provided a foundational understanding of how changes to different parts of the molecule can influence its activity, particularly as anticancer agents targeting protein kinases.

Impact of Substituent Modifications on Biological Potency and Selectivity

Systematic modifications of the this compound scaffold are crucial for elucidating the role of each component in its biological activity. Research on analogous 3,6-disubstituted pyridazine derivatives has demonstrated that both the substituent at the 3-position and the nature of the cyclic amine at the 6-position significantly impact potency and selectivity.

For instance, in broader studies of 3,6-disubstituted pyridazines, the nature of the halogen at the 3-position can influence binding affinity and reactivity. While direct SAR data for a series of 3-halo-6-(piperidin-1-yl)pyridazines is limited in publicly available literature, research on related heterocyclic kinase inhibitors suggests that varying the halogen from bromine to chlorine or fluorine can modulate inhibitory activity against specific kinases.

Modifications to the piperidine (B6355638) ring at the 6-position are also critical. The introduction of substituents on the piperidine ring can alter the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, all of which can affect target engagement and cellular activity. Studies on related kinase inhibitors have shown that the addition of functional groups to cyclic amine moieties can lead to significant changes in potency. For example, in a series of 3,6-disubstituted pyridazines evaluated for anticancer activity against various cell lines, the nature of the substituent on the cyclic amine at the 6-position was a key determinant of potency. nih.govnih.govresearchgate.net

Interactive Table of SAR Data for 3,6-Disubstituted Pyridazine Analogues (Hypothetical Data Based on General Findings):

| Compound ID | 3-Position Substituent | 6-Position Substituent | Target/Assay | IC50 (nM) | Notes |

|---|---|---|---|---|---|

| 1 | Br | Piperidin-1-yl | CDK2/cyclin A | 55.6 | Lead Compound |

| 2 | Cl | Piperidin-1-yl | CDK2/cyclin A | 78.2 | Reduced potency compared to Bromo |

| 3 | I | Piperidin-1-yl | CDK2/cyclin A | 45.1 | Increased potency |

| 4 | Br | Morpholin-4-yl | CDK2/cyclin A | 20.1 | Increased potency, potential for improved solubility |

| 5 | Br | 4-Methylpiperazin-1-yl | CDK2/cyclin A | 151 | Decreased potency |

| 6 | Br | Pyrrolidin-1-yl | CDK2/cyclin A | 65.8 | Similar potency to piperidine |

| 7 | Br | Piperidin-1-yl | JNK1 | >1000 | Inactive |

| 8 | Phenyl | Piperidin-1-yl | JNK1 | 97.91 (% inhibition) | Different target selectivity |

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For this compound and its analogues, identifying these key features is vital for designing more potent and selective compounds.

Based on studies of related pyridazine-based kinase inhibitors, several key pharmacophoric features can be hypothesized:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyridazine ring are critical hydrogen bond acceptors, often interacting with key residues in the hinge region of kinase ATP-binding pockets. nih.gov

Hydrophobic/Aromatic Regions: The piperidine ring and any aryl substituents contribute to hydrophobic interactions within the target protein. The planarity and aromaticity of the pyridazine core itself also play a role in π-π stacking interactions.

Halogen Bond Donor: The bromine atom at the 3-position can act as a halogen bond donor, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding.

Substituent Vector Analysis: The orientation of substituents on the piperidine ring can be explored to probe for additional binding pockets and enhance selectivity.

Computational studies on broader classes of 3,6-disubstituted pyridazines have utilized molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) modeling to build pharmacophore models. These models help to rationalize the observed SAR and guide the design of new analogues with improved activity. acs.orgresearchgate.net

Investigation of Multi-Target Ligand Design Principles

The concept of designing single molecules that can modulate multiple biological targets simultaneously, known as multi-target ligand design or polypharmacology, is a growing area of interest in drug discovery, particularly for complex diseases like cancer. The this compound scaffold, with its potential to be decorated with various functional groups, is amenable to this design strategy.

Given that many cancers involve the dysregulation of multiple signaling pathways, a multi-target approach could offer advantages in terms of efficacy and overcoming drug resistance. The pyridazine core is a common feature in inhibitors of various kinase families, including CDKs and JNKs. nih.govnih.govacs.org This suggests that by carefully selecting substituents at the 3- and 6-positions, it may be possible to design analogues of this compound that inhibit multiple kinases involved in cancer progression.

For example, hybridization of the pyridazine core with pharmacophores known to inhibit other relevant cancer targets could lead to novel multi-target agents. The design principles would involve:

Scaffold Hopping and Hybridization: Combining the pyridazine core with structural motifs from inhibitors of other kinase families or even other classes of anticancer targets. acs.org

Privileged Scaffolds: The pyridazine ring itself is considered a "privileged scaffold" due to its ability to bind to multiple biological targets. nih.gov

Computational Design: Utilizing molecular modeling and chemoinformatics to predict the binding of designed ligands to multiple targets and to optimize their selectivity profiles.

While specific studies on the multi-target design of this compound analogues are not yet prevalent, the broader research on pyridazine-based kinase inhibitors provides a strong rationale for pursuing this strategy. nih.govtandfonline.comnih.govrsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic characteristics of molecules. gsconlinepress.com By optimizing the molecular structure using DFT, typically with functionals like B3LYP and basis sets such as 6-31G* or 6-311++G(d,p), researchers can calculate a variety of electronic and structural properties. gsconlinepress.combhu.ac.inmdpi.com While specific studies dedicated exclusively to 3-Bromo-6-(piperidin-1-yl)pyridazine are limited, extensive research on related pyridazine (B1198779) and bromo-substituted heterocyclic compounds provides a robust framework for understanding its probable behavior.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.comnih.gov

In studies of various pyridazine derivatives, DFT calculations have been used to determine these FMO energies. gsconlinepress.comresearchgate.net For instance, the analysis of N,N'-diphenyl-6-piperidin-1-yl- bhu.ac.inmdpi.comresearchgate.net-triazine-2,4-diamine, a compound containing a piperidinyl group, showed that the calculated HOMO and LUMO energies indicate charge transfer occurs within the molecule. nih.gov For this compound, the electron-donating piperidinyl group would be expected to raise the HOMO energy, while the electron-withdrawing bromine atom and pyridazine ring would lower the LUMO energy, likely resulting in a relatively small energy gap and indicating a chemically reactive nature.

Table 1: Example FMO Data for Related Pyridine/Pyridazine Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 3-Bromo-2-Hydroxypyridine (in gas) | -6.880 | -1.475 | 5.405 | mdpi.com |

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -5.738 | -2.138 | 3.600 | gsconlinepress.com |

| 5-phenyl-6-ethylpridazine-3-one (PEPO) | -6.216 | -1.603 | 4.613 | gsconlinepress.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. bhu.ac.inresearchgate.net It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting how a molecule will interact with other chemical species. researchgate.net The MEP map displays different potential values in a color spectrum, where red typically indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). scispace.com

For a molecule like this compound, MEP analysis would likely show a negative potential (red/yellow) around the nitrogen atoms of the pyridazine ring due to their high electronegativity. bhu.ac.in Conversely, regions near hydrogen atoms would exhibit a positive potential (blue). bhu.ac.in This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems. researchgate.net

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's chemical behavior. scispace.com Global descriptors are calculated from HOMO and LUMO energy values and apply to the molecule as a whole. gsconlinepress.comresearchgate.net

Key global descriptors include:

Chemical Hardness (η): Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η). Molecules with a small energy gap are considered soft.

Electronegativity (χ): The power of an atom to attract electrons. Calculated as -(ELUMO + EHOMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as μ²/2η (where μ is the chemical potential, -χ).

Table 2: Example Global Reactivity Descriptors for Pyridazine Derivatives

| Compound | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) | Source |

|---|---|---|---|---|---|

| PEPT | 1.800 | 0.556 | 3.938 | 4.309 | gsconlinepress.com |

Local reactivity is assessed using Fukui functions , which identify specific atomic sites within a molecule that are most susceptible to nucleophilic (f+), electrophilic (f-), or radical attack (f0). researchgate.netscispace.com These functions help pinpoint the most reactive centers, providing a more detailed picture than global descriptors alone. mdpi.com For this compound, Fukui analysis would likely highlight the carbon atom attached to the bromine as a primary site for nucleophilic attack.

In halogen-substituted aromatic systems, NBO analysis often reveals stabilizing interactions between the lone pair electrons on the halogen atom and the antibonding orbitals (π*) of the aromatic ring. nih.gov For this compound, significant interactions would be expected between the lone pairs of the pyridazine nitrogen atoms and the adjacent π-bonds, as well as between the piperidine (B6355638) nitrogen's lone pair and the pyridazine ring, contributing to the molecule's electronic stability. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. chemrevlett.comnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. lew.ro The process involves placing the ligand into the binding site of a receptor and calculating a score, typically representing the binding free energy, to estimate the binding affinity. lew.ro

Docking simulations for pyridazine-based compounds have been performed against various biological targets to evaluate their therapeutic potential. ijpsdronline.comresearchgate.net These studies predict the binding affinity (often expressed in kcal/mol) and elucidate the specific intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.govijpsdronline.com

For this compound, docking studies would be essential to identify potential protein targets and predict its binding mode. The pyridazine ring's nitrogen atoms could act as hydrogen bond acceptors, while the aromatic ring itself could participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. ijpsdronline.com The piperidine group might engage in hydrophobic interactions, and the bromine atom could form halogen bonds, further anchoring the ligand in the binding pocket.

Table 3: Example Docking Results for Piperazine (B1678402)/Pyridazine Derivatives Against a Target | Compound ID | Target Protein | Binding Affinity (Glide Gscore) | Key Interacting Residues | Interaction Type | Source | |---|---|---|---|---|---| | P21 | dCTPase | -4.649 | Gln82, Glu78 | Hydrogen Bond | ijpsdronline.com | | P21 | dCTPase | Arg109 | π-π Stacking | ijpsdronline.com | | P21 | dCTPase | Ala108, Phe23, Trp47 | Hydrophobic Interaction | ijpsdronline.com |

This detailed computational analysis provides a foundational understanding of the electronic properties and potential biological interactions of this compound, guiding further experimental research and development.

Elucidation of Binding Modes with Recombinant Proteins

The determination of how a ligand interacts with its protein target is fundamental to understanding its mechanism of action. Molecular docking is a primary computational tool used to predict the preferred orientation and binding affinity of a ligand within a protein's active site.

In studies of related 3,6-disubstituted pyridazine derivatives, molecular docking simulations have been successfully employed to elucidate their binding modes with specific protein targets, such as c-jun N-terminal kinase-1 (JNK1). nih.gov For a compound like this compound, a similar approach would involve preparing a 3D structure of the molecule and docking it into the binding pocket of a relevant recombinant protein. The results of such a simulation would predict key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, in a study of a similar pyridazine derivative, a crucial hydrogen bond was identified between the carbonyl group of the ligand and the backbone NH of the amino acid Met111 in the JNK1 active site. nih.gov The docking score, a numerical value representing the predicted binding affinity, would also be calculated. These simulations can compare the binding mode and affinity of novel compounds to known inhibitors, providing a rationale for their observed biological activity and guiding further structural modifications to enhance potency. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of this interaction over time. scienceopen.com An MD simulation would track the movements of the this compound-protein complex, providing insights into its conformational stability.

A key metric obtained from MD simulations is the root-mean-square deviation (RMSD). mdpi.com By calculating the RMSD of the ligand and protein backbone atoms over the simulation period, researchers can determine if the complex reaches a stable equilibrium. mdpi.com In simulations of related pyridazine derivatives targeting JNK1, the ligand RMSD was used to confirm the stability of the predicted binding pose. nih.gov A low and stable RMSD value for this compound within a protein's binding site would suggest that the predicted binding mode is conformationally stable. mdpi.com Conversely, a large deviation might indicate that the ligand is unstable in its initial pose and may not be an effective binder. nih.gov These simulations provide a more realistic representation of the physiological environment and are crucial for validating the results of initial docking studies. scienceopen.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, untested compounds like this compound can be predicted.

The process involves calculating a variety of molecular descriptors for a set of related compounds with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), or topological (e.g., polar surface area). mdpi.com Statistical methods are then used to create a model that correlates these descriptors with the observed biological activity (often expressed as pIC₅₀). mdpi.com For a series of piperazine derivatives, QSAR models have been developed that successfully predict their inhibitory activity against the mTORC1 protein. mdpi.com The predictive power of such models is rigorously validated to ensure their reliability. mdpi.com A QSAR model applicable to pyridazine derivatives could be used to predict the potential activity of this compound and to prioritize it for synthesis and biological testing.

In Silico ADME Prediction for Pre-clinical Lead Optimization

The pharmacokinetic properties of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its success as a drug. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. researchgate.net

For this compound, a variety of ADME parameters can be computationally predicted. These predictions are often based on established rules and models, such as Lipinski's rule of five, which helps to assess a compound's "drug-likeness" and potential for oral bioavailability. mdpi.com Web-based platforms like SwissADME and admetSAR can be employed to calculate a range of properties. mdpi.com The data generated from these platforms can provide crucial insights for preclinical lead optimization.

Table 1: Predicted ADME Properties for a Hypothetical Compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for absorption |

| LogP | < 5 | Optimal lipophilicity |

| Hydrogen Bond Donors | < 5 | Good membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |

| Oral Bioavailability | High | Likely to be well-absorbed orally |

| CYP450 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions |

This table represents typical parameters and hypothetical favorable outcomes from an in silico ADME prediction.

These computational predictions help to identify potential liabilities early in the drug discovery process, allowing for structural modifications to improve the ADME profile of a lead compound like this compound. researchgate.net

Future Directions and Potential Research Applications

Development of Novel Synthetic Methodologies for 3-Bromo-6-(piperidin-1-yl)pyridazine and its Derivatives

The synthesis of functionalized pyridazines is an active area of research, with several modern synthetic approaches being developed. researchgate.net Future research in this area could focus on creating more efficient, greener, and diverse synthetic routes to this compound and its derivatives.

One promising avenue is the application of inverse-electron-demand Diels-Alder reactions . This method has been successfully used for the synthesis of 3-bromo-pyridazines with high regiocontrol under mild conditions. organic-chemistry.org Further investigation could adapt this methodology for the direct synthesis of this compound or its precursors, potentially offering a more streamlined and atom-economical process compared to traditional multi-step syntheses.

Another key area for development is the use of transition-metal-catalyzed cross-coupling reactions . The bromine atom at the 3-position of the pyridazine (B1198779) ring is well-suited for various coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. organic-chemistry.org Future studies could explore novel catalysts and reaction conditions to expand the scope of accessible derivatives. For instance, developing robust methods for late-stage functionalization would be highly valuable for creating libraries of analogs for structure-activity relationship (SAR) studies.

Furthermore, the development of one-pot or tandem reaction sequences could significantly improve the efficiency of synthesizing derivatives of this compound. researchgate.net Combining multiple synthetic steps into a single operation would reduce waste, save time, and lower costs, making these compounds more accessible for further research.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Inverse-electron-demand Diels-Alder | High regioselectivity, mild conditions, atom economy | Adaptation for direct synthesis of the target compound and its precursors. |

| Transition-metal-catalyzed Cross-coupling | Wide substrate scope, late-stage functionalization | Development of novel catalysts and conditions for broader derivatization. |

| One-pot/Tandem Reactions | Increased efficiency, reduced waste and cost | Design of novel reaction sequences for streamlined synthesis of derivatives. |

Advanced Pre-clinical Pharmacological Profiling (e.g., in vivo proof-of-concept in animal models, non-human)

The pyridazine nucleus is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antihypertensive effects. nih.govsarpublication.comresearchgate.net This suggests that this compound and its derivatives are promising candidates for advanced preclinical pharmacological profiling.

Future research should focus on conducting comprehensive in vivo proof-of-concept studies in non-human animal models to validate the therapeutic potential of this scaffold. For example, based on the known anticancer properties of other 3,6-disubstituted pyridazine derivatives, new analogs could be evaluated in rodent models of various cancers. nih.gov Such studies would involve assessing tumor growth inhibition, determining pharmacokinetic profiles, and evaluating preliminary safety and toxicity.

Similarly, given that some pyridazinone derivatives have shown potent vasodilatory effects, analogs of this compound could be investigated in animal models of hypertension or other cardiovascular diseases. rsc.org These studies would be crucial in establishing the therapeutic efficacy and potential side effects of this class of compounds.

Rational Design of Highly Selective and Potent Ligands based on the this compound Scaffold

The this compound scaffold offers multiple points for structural modification, making it an excellent starting point for the rational design of highly selective and potent ligands for various biological targets. The bromine atom can be replaced with a wide array of functional groups through cross-coupling reactions, while the piperidine (B6355638) ring can also be modified or replaced. organic-chemistry.orgnih.gov

Future research in this area will likely involve a combination of computational modeling and synthetic chemistry. Structure-based drug design and pharmacophore modeling can be employed to predict how modifications to the scaffold will affect binding to specific protein targets. mdpi.com For instance, if a particular kinase is identified as a target, molecular docking studies can guide the design of derivatives with improved binding affinity and selectivity.

A key goal will be to develop ligands with high selectivity for their intended target to minimize off-target effects and potential toxicity. This can be achieved by systematically exploring the chemical space around the pyridazine core and using the resulting SAR data to refine the molecular design. nih.gov

Exploration of this compound as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the bromine atom makes this compound a valuable building block, or synthon , for the construction of more complex molecular architectures. mdpi.com The ability to introduce diverse substituents at the 3-position via cross-coupling reactions allows for the convergent synthesis of elaborate molecules.

Future research could focus on utilizing this compound as a key intermediate in the total synthesis of natural products or other complex biologically active molecules that contain a pyridazine core. Its pre-functionalized nature can simplify synthetic routes and allow for the rapid assembly of the target molecule. For example, it could be a crucial component in the synthesis of fused heterocyclic systems, where the pyridazine ring is annulated with other rings to create novel polycyclic structures with unique properties. mdpi.com

Application in Other Academic Fields (e.g., agrochemicals, materials science, analytical chemistry)

Beyond medicinal chemistry, the this compound scaffold holds potential for applications in other scientific disciplines.

In the field of agrochemicals , pyridazine derivatives have been successfully developed as herbicides, fungicides, and insecticides. researchgate.netmdpi.com The structural features of this compound could be explored for the development of new crop protection agents. Future research could involve synthesizing and screening a library of its derivatives for activity against various pests and pathogens.

In materials science , pyridazine-containing compounds are being investigated for their use in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. liberty.edu The electronic properties of the pyridazine ring, which can be tuned by substitution, make it an attractive component for new organic electronic materials. liberty.edu The potential of this compound and its derivatives in these applications warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.